Phenyl bromoacetate
Overview
Description
Phenyl bromoacetate, with the chemical formula C8H7BrO2 and CAS registry number 620-72-4, is a compound known for its applications in organic synthesis . This colorless liquid, also referred to as bromoacetic acid phenyl ester, is characterized by its phenyl and bromo functional groups . This compound is often utilized in the preparation of pharmaceutical intermediates and agrochemicals .
Mechanism of Action
Target of Action
It is known to be used as an alkylation reagent in the preparation of 2-(phenoxycarbonyl)methyl triazoles . Alkylation is a process where an alkyl group is transferred from one molecule to another. The alkyl group in phenyl bromoacetate likely interacts with other molecules, making them the targets of its action.
Mode of Action
This compound interacts with its targets through a process known as alkylation . In this process, an alkyl group from the this compound molecule is transferred to another molecule, which could lead to significant changes in the latter’s structure and function.
Biochemical Pathways
This compound is involved in the synthesis of 2-(phenoxycarbonyl)methyl triazoles . It may also be used in the synthesis of the A-ring of cylindrospermopsin . These compounds have various applications in medicinal chemistry and life science research.
Pharmacokinetics
Its physical properties such as boiling point (134 °c/15 mmhg), melting point (31-33 °c), and density (1508 g/mL at 25 °C) are known . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of various compounds suggests that it can significantly alter the structure and function of molecules it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in ethanol and ether, and insolubility in water, can affect its distribution and availability in different environments . Furthermore, its storage conditions (cool place, tightly closed container, dry and well-ventilated place, under inert gas) can also influence its stability .
Biochemical Analysis
Preparation Methods
Phenyl bromoacetate can be synthesized through several methods. One common synthetic route involves the reaction of phenol with bromoacetyl bromide in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding this compound as the main product . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Phenyl bromoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or ether.
Scientific Research Applications
Phenyl bromoacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenyl bromoacetate can be compared with other similar compounds, such as:
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a phenyl group.
Methyl bromoacetate: Contains a methyl group instead of a phenyl group.
Benzyl bromoacetate: Features a benzyl group in place of the phenyl group.
This compound is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
phenyl 2-bromoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWYUCGVQMZMGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004566 | |
Record name | Phenyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-72-4 | |
Record name | Phenyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl Bromoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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